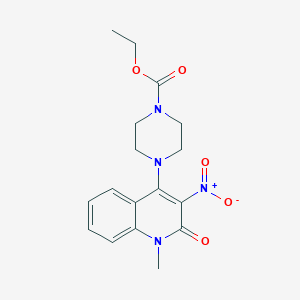

2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

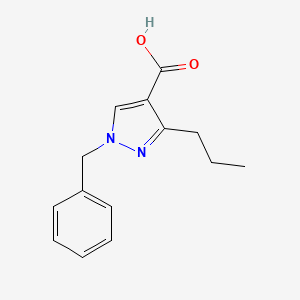

The compound “2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline” is a quinoxaline derivative. Quinoxaline derivatives are a class of compounds that have been studied for their potential biological activities . The benzylpiperazinyl component is a common moiety in many drug molecules and is known to influence the biological activity of the compound .

Synthesis Analysis

While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through processes like reductive amination .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a quinoxaline core, with a methoxy group at the 3-position and a 4-benzylpiperazin-1-yl group at the 2-position .Applications De Recherche Scientifique

Antimicrobial Activity :A study by Mandala et al. (2013) focused on the synthesis and antimicrobial activity of novel compounds, including derivatives similar to 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing significant inhibitory effects. The research underscores the potential of such compounds in developing new antimicrobial agents (Mandala et al., 2013).

Neuropharmacological Potential :Łażewska et al. (2019) investigated derivatives of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, designed to evaluate the role of linkers for the affinity to the human serotonin 5-HT6 receptor. This study provides insights into the structural optimization for enhancing the receptor affinity, indicating the utility of such compounds in the development of new drugs for treating neurological disorders (Łażewska et al., 2019).

Antidepressant-like Activity :Research by Mahesh et al. (2011) introduced a novel series of 3-ethoxyquinoxalin-2-carboxamides as 5-HT(3) receptor antagonists. Compounds with higher inhibitory values exhibited promising antidepressant-like activities, highlighting the potential application of this compound derivatives in developing new antidepressant drugs (Mahesh et al., 2011).

Analgesic and Anti-inflammatory Agents :A study by Zygmunt et al. (2015) on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic and anti-inflammatory properties. These findings suggest the therapeutic potential of such compounds, including this compound derivatives, in pain management and inflammation treatment (Zygmunt et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline is caspase-3 , a crucial protein in the apoptosis pathway . Caspase-3 is stored in cells in its inactive form, procaspase-3, and can be quickly activated to induce apoptosis .

Mode of Action

This compound, also known as PAC-1, activates procaspase-3 by chelating zinc, thus relieving the zinc-mediated inhibition . This allows procaspase-3 to become an active enzyme, which can then cleave another molecule of procaspase-3 to active caspase-3 . Caspase-3 can further activate other molecules of procaspase-3 in the cell, causing an exponential increase in caspase-3 concentration .

Biochemical Pathways

The activation of procaspase-3 by PAC-1 triggers the apoptosis pathway . The active caspase-3 cleaves and activates other caspases, leading to a cascade of events that ultimately result in cell death . This pathway is particularly important in cancer cells, where the regulation of apoptosis is often disrupted .

Pharmacokinetics

It’s important to note that the compound’s ability to chelate zinc and activate procaspase-3 suggests it can penetrate cell membranes

Result of Action

The activation of procaspase-3 by this compound leads to the induction of apoptosis, or programmed cell death . This can result in the selective destruction of cancer cells, making the compound a potential therapeutic agent for cancer treatment .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of zinc in the cellular environment is crucial for its mode of action Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and efficacy

Propriétés

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-3-methoxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-25-20-19(21-17-9-5-6-10-18(17)22-20)24-13-11-23(12-14-24)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQZLKFZXMCRSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 1-{1-[(2-fluorophenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2890165.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2890166.png)

![Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B2890169.png)

![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2890170.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2890172.png)

![(3E)-3-(thiophen-2-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2890173.png)

![1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2890175.png)

![N-[4-(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2890176.png)

![N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2890178.png)